Thalidomide-d4

Übersicht

Beschreibung

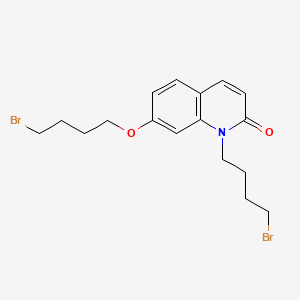

Thalidomide-d4 is a deuterium-labeled Thalidomide . Thalidomide, sold under the brand names Contergan and Thalomid among others, is an oral medication used to treat a number of cancers (e.g., multiple myeloma), graft-versus-host disease, and many skin disorders (e.g., complications of leprosy such as skin lesions) . Thalidomide inhibits cereblon (CRBN), a part of the cullin-4 E3 ubiquitin ligase complex CUL4-RBX1-DDB1, with a Kd of 250 nM, and has immunomodulatory, anti-inflammatory, and anti-angiogenic cancer properties .

Synthesis Analysis

While specific synthesis methods for Thalidomide-d4 were not found, there are studies on the synthesis of Thalidomide and its analogs. For instance, a study reported the synthesis of a new series of eight multifunctional thalidomide–donepezil hybrids based on the multi-target-directed ligand strategy .

Molecular Structure Analysis

Thalidomide exists in two mirror-image forms: it is a racemic mixture of ®- and (S)-enantiomers . The ®-enantiomer has sedative effects, whereas the (S)-isomer is teratogenic . Under biological conditions, the isomers interconvert, so separating the isomers before use is ineffective .

Chemical Reactions Analysis

Thalidomide undergoes a number of intra- and inter-molecular reactions under physiological conditions. Besides irreversible hydrolysis, its keto–enol tautomerism, base-assisted proton transfer, and glutarimide ring rotation lead to rapid interconversion of the thalidomide enantiomers .

Physical And Chemical Properties Analysis

Thalidomide and three of its N-alkyl analogs were synthesized. .

Wissenschaftliche Forschungsanwendungen

Immunomodulatory Agent

Thalidomide has been found to be a powerful immunomodulatory agent. It has been active in a variety of inflammatory and malignant disorders where conventional therapies have failed .

Anticytokine Properties

Thalidomide has anticytokine properties. It has been found to be effective in conditions where the body’s immune response needs to be modulated .

Antiangiogenic Properties

Thalidomide also has antiangiogenic properties. This means it can inhibit the growth of new blood vessels, which is particularly useful in treating conditions like cancer where the growth of new blood vessels can feed a tumor .

4. Treatment of Graft Versus Host Disease (GvHD) Thalidomide has been used in the treatment of Graft Versus Host Disease (GvHD), a complication that can occur after a bone marrow or stem cell transplant .

Treatment of Inflammatory Conditions

Thalidomide is used around the world today to effectively treat inflammatory conditions . It has been shown to be very effective at downregulating the inflammatory response .

Treatment of Cancer Conditions

Thalidomide is used in the treatment of various cancer conditions. It is antiangiogenic and is in trials to treat a range of hematological malignancies . It is also used to successfully treat multiple myeloma in combination with other drugs .

Wirkmechanismus

Target of Action

Thalidomide-d4 primarily targets a protein called Cereblon (CRBN) . CRBN is a substrate recognition receptor for the Cullin 4 RING E3 ubiquitin ligase (CRL4) complex . This protein plays a crucial role in various biological processes, including limb outgrowth and the expression of fibroblast growth factor 8a (Fgf8a), a key factor in embryonic development .

Mode of Action

Thalidomide-d4 interacts with its target, Cereblon, by binding to it . This binding induces the recruitment of non-native substrates to the CRL4-CRBN complex, leading to their subsequent degradation . This process is believed to be a key mechanism behind the drug’s effects.

Biochemical Pathways

The binding of Thalidomide-d4 to Cereblon affects several biochemical pathways. It has been found to suppress pro-angiogenic factors including IL-6, TNFa, VEGF, NF-kB, and prostaglandin synthesis, which is predicted to indirectly downregulate angiogenesis . Thalidomide-d4 also downregulates the paracrine production of VEGF and IL-6 by both bone marrow stroma and multiple myeloma cells .

Pharmacokinetics

The pharmacokinetics of Thalidomide-d4, like its parent compound Thalidomide, involves absorption, distribution, metabolism, and excretion (ADME). Thalidomide is known to interconvert between its ®- and (S)-enantiomers, with protein binding of 55% and 65%, respectively . .

Result of Action

The molecular and cellular effects of Thalidomide-d4 action are significant. It activates neutral sphingomyelinase to generate ceramide in human umbilical vein endothelial cells, resulting in both decreased cell growth and reduced expression of the VEGF receptors . This leads to a reduction in endothelial cell migration, which is correlated with the downregulation of AKT phosphorylation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Thalidomide-d4. For instance, the teratogenic effects of Thalidomide occur in multiple tissues in the developing fetus and vary in phenotype, making it difficult to clarify this issue . The embryonic period or critical period is when most organ systems form, whereas the fetal period, week eight to birth, involves the growth and modeling of the organ systems . During the window of susceptibility, teratogens such as Thalidomide-d4 can severely damage critical milestones of embryonic development .

Safety and Hazards

Thalidomide-d4 is toxic if swallowed and may damage fertility or the unborn child . It is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Zukünftige Richtungen

Thalidomide and its derivatives have become an integral part of therapy for both newly diagnosed and relapsed/refractory multiple myeloma (RRMM). Ongoing and future trials may provide further insights into the current role of thalidomide, especially by comparing thalidomide-containing regimens with protocols based on newer-generation IMiDs and by investigating thalidomide’s association with novel therapies (e.g., antibody-drug conjugates, bispecific antibodies, and chimeric antigen receptor T cells) .

Eigenschaften

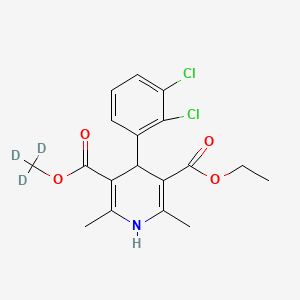

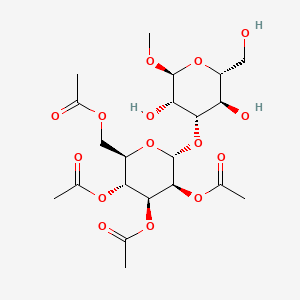

IUPAC Name |

4,5,6,7-tetradeuterio-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O4/c16-10-6-5-9(11(17)14-10)15-12(18)7-3-1-2-4-8(7)13(15)19/h1-4,9H,5-6H2,(H,14,16,17)/i1D,2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEJJHQNACJXSKW-RHQRLBAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C1[2H])C(=O)N(C2=O)C3CCC(=O)NC3=O)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40662207 | |

| Record name | 2-(2,6-Dioxopiperidin-3-yl)(~2~H_4_)-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40662207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1219177-18-0 | |

| Record name | 2-(2,6-Dioxopiperidin-3-yl)(~2~H_4_)-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40662207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

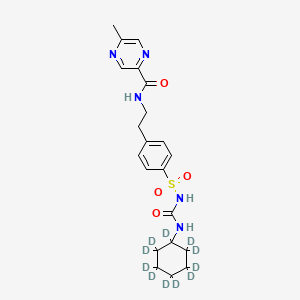

![N-(4-methyl-3-nitrophenyl)-4-[(4-methylpiperazin-1-yl)methyl]benzamide](/img/structure/B562453.png)

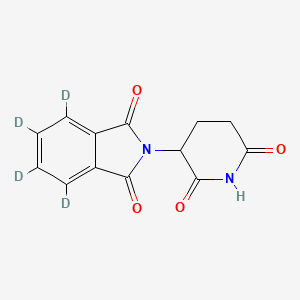

![N-(2-Methyl-5-nitrophenyl)-N-[4-pyridin-3-yl-pyrimidin-2-yl]-t-boc](/img/structure/B562455.png)